2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid CAS 552850-73-4
2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid CAS 552850-73-4
An In-depth Technical Guide to 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (CAS 552850-73-4): A Cornerstone Intermediate in Modern Anticoagulant Synthesis
Introduction: The Unseen Pillar in Thromboembolic Therapy
2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid, identified by CAS Number 552850-73-4, is a high-purity organic compound that, while not a therapeutic agent itself, serves as an indispensable building block in the synthesis of advanced pharmaceuticals.[1] Its molecular architecture, featuring a chloropyridine ring linked to an oxoacetic acid moiety, makes it a highly versatile and crucial intermediate.[2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, and critical application, particularly its role as a key precursor in the manufacture of direct factor Xa (FXa) inhibitors—a class of modern anticoagulant drugs vital for managing and preventing thromboembolic disorders.[2][4][5] For researchers and drug development professionals, understanding the nuances of this intermediate is paramount for optimizing the synthesis of life-saving medications like Edoxaban.[5][6]
Physicochemical and Computational Data
A comprehensive understanding of the compound's physical and chemical properties is the foundation for its effective use in synthesis. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 552850-73-4 | [7] |
| Molecular Formula | C₇H₅ClN₂O₃ | [1][7] |
| Molecular Weight | 200.58 g/mol | [1][7] |
| IUPAC Name | 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid | [1][8] |
| Synonyms | [(5-Chloro-2-pyridinyl)amino]oxoacetic acid, [(5-chloropyridin-2-yl)carbamoyl]formic acid | [2][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [7][9] |
| Storage Conditions | Inert atmosphere, room temperature | [2][4][9] |
| Predicted Density | 1.639 ± 0.06 g/cm³ | [2][4] |
| Topological Polar Surface Area (TPSA) | 79.29 Ų | [7] |
| Predicted LogP | 0.7581 | [7] |
Synthesis and Purification: A Two-Step Approach
The most efficient and widely documented synthesis of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid involves a two-step process starting from 5-chloro-2-aminopyridine. This method prioritizes yield and purity by proceeding through a stable ethyl ester intermediate, which is then hydrolyzed.[1]
Causality in Synthesis Design
The choice to proceed via an ethyl ester intermediate, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is deliberate.[1][10] The ester (CAS 349125-08-2) or its hydrochloride salt (CAS 1243308-37-3) often exhibits enhanced solubility in common organic solvents compared to the final carboxylic acid, facilitating easier handling and purification during the initial acylation step.[1][11] The subsequent hydrolysis is typically a clean and high-yielding conversion.
Diagram: Synthesis Pathway
The following diagram illustrates the two-step synthesis from commercially available starting materials.
Caption: Two-step synthesis of the target compound via an ethyl ester intermediate.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 5-chloro-2-aminopyridine and a suitable solvent such as acetonitrile.
-
Base Addition: Add triethylamine to the mixture. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, which drives the reaction to completion and prevents protonation of the starting amine.
-
Reagent Addition: Cool the mixture and slowly add ethyl oxalyl chloride dropwise, maintaining the temperature to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to approximately 60°C and maintain for 7-10 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the mixture. The product may precipitate directly or can be isolated after solvent removal and crystallization. Wash the crude product with a non-polar solvent (e.g., hexane) to remove impurities. This step typically yields the ester with 85-93% efficiency.[1]
Step 2: Hydrolysis to 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid
-
Saponification: Suspend the ethyl ester intermediate from Step 1 in a mixture of water and a co-solvent like Tetrahydrofuran (THF). Add a base, such as lithium hydroxide or sodium hydroxide, to catalyze the hydrolysis of the ester to the carboxylate salt.
-
Reaction: Stir the mixture at room temperature until HPLC analysis confirms the complete disappearance of the ester.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.
-
Purification: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid, with high purity.
Core Application: Synthesis of Edoxaban Intermediates
The primary and most significant application of this compound is as a reactant in the synthesis of direct factor Xa inhibitors.[2][4] Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key mechanism for preventing thrombosis. The title compound provides the [(5-chloropyridin-2-yl)carbamoyl]formic acid moiety, a structural motif essential for binding to the target enzyme in the final active pharmaceutical ingredient (API).
Mechanism of Action Context: Factor Xa Inhibition
The final drug, such as Edoxaban, functions by directly and reversibly binding to the active site of Factor Xa. This prevents Factor Xa from converting prothrombin to thrombin, the penultimate step in the formation of a fibrin clot. By interrupting this cascade, the anticoagulant effect is achieved. The structural fragment derived from CAS 552850-73-4 is integral to achieving the high-affinity binding required for therapeutic efficacy.
Diagram: Experimental Workflow in API Synthesis
This diagram shows the logical flow of using the compound's ethyl ester derivative to synthesize a key downstream intermediate of Edoxaban.
Caption: Workflow for the amide coupling reaction to form a key Edoxaban precursor.
Protocol: Amide Coupling for Edoxaban Precursor Synthesis
This protocol is based on established patent literature for synthesizing a key Edoxaban intermediate.[12]
-
Reactor Charging: In a suitable reactor under an inert atmosphere, charge the protected amine intermediate, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent like acetonitrile.[12]
-
Heating: Heat the resulting mixture to approximately 50°C.
-
Base Addition: Slowly add triethylamine to the reaction mixture. The base is crucial here not only to scavenge any acidic impurities but also to facilitate the nucleophilic attack of the amine onto the ester, promoting the formation of the amide bond.
-
Reaction Maintenance: Increase the temperature to 60°C and stir for approximately 7 hours.[12] The progress is monitored via HPLC to ensure the consumption of the limiting reagent. The viscosity of the medium is a key parameter; this method is designed to prevent excessive thickening.
-
Isolation and Purification: Upon completion, the product can be isolated. This often involves cooling the mixture to induce crystallization, followed by filtration. The solid is washed with fresh solvent and dried. This process is designed to yield a product with high purity (>98%), often without the need for column chromatography.[12][13]
Analytical Characterization and Quality Control
Ensuring the purity and identity of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid and its derivatives is critical for pharmaceutical manufacturing.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and monitoring reaction kinetics.[13][14] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environment.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Analysis of the ethyl ester intermediate often shows a characteristic fragmentation pattern, including the loss of the ethoxy group.[10]
Safety, Handling, and Storage
Proper handling is essential due to the compound's classification and potential hazards.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes serious eye irritation (H319), may cause damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410).[9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[15][16][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere to ensure long-term stability.[2][4]
Conclusion
2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid is a testament to the importance of specialized intermediates in modern drug development. While it remains behind the scenes, its role in the synthesis of direct Factor Xa inhibitors like Edoxaban is fundamental. Its well-defined synthesis, versatile reactivity, and the critical structural motif it provides make it an invaluable asset for pharmaceutical chemists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is crucial for any research or manufacturing professional working to produce the next generation of anticoagulant therapies.
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